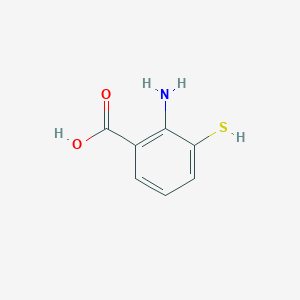

2-Amino-3-mercaptobenzoic acid

Description

Contextualization within the Class of Aminomercaptobenzoic Acids

Aminomercaptobenzoic acids are a class of compounds characterized by the presence of amino, mercapto, and carboxylic acid functionalities on a benzoic acid core. The relative positions of these three functional groups on the aromatic ring give rise to a number of structural isomers, each with distinct chemical and physical properties.

Other isomers of aminomercaptobenzoic acid include 3-amino-2-mercaptobenzoic acid and 4-amino-3-mercaptobenzoic acid. nih.govgoogle.com The arrangement of the functional groups influences the molecule's intramolecular and intermolecular interactions, such as hydrogen bonding, which in turn affects properties like melting point, solubility, and reactivity. The study of these isomers is crucial for understanding structure-property relationships within this class of compounds.

Significance of Multifunctional Aromatic Thiol-Amino-Carboxylic Acid Systems in Organic Synthesis and Coordination Chemistry

Multifunctional aromatic compounds, such as 2-amino-3-mercaptobenzoic acid, are valuable building blocks in both organic synthesis and coordination chemistry due to the diverse reactivity of their functional groups.

In Organic Synthesis:

The presence of the thiol, amino, and carboxylic acid groups allows for a wide range of chemical transformations. Thiols, also known as mercaptans, are utilized as building blocks in the synthesis of various organic compounds, including pharmaceuticals and pesticides. sigmaaldrich.com The reactivity of the thiol group is central to many synthetic strategies. rsc.org Aromatic carboxylic acids are also widely used in organic synthesis due to their commercial availability and stability. researchgate.net The combination of these groups in one molecule provides a versatile platform for creating complex molecular architectures. For instance, the amino and carboxylic acid groups can participate in amide bond formation, while the thiol group can undergo oxidation to form disulfide bonds or act as a nucleophile in various reactions.

In Coordination Chemistry:

The different functional groups on this compound can act as coordination sites for metal ions. Thiol-containing amino acids are known to be effective chelating ligands, with the thiol, amine, and carboxyl groups offering potential coordination sites. researchgate.net The presence of both "hard" (amine and carboxylate) and "soft" (thiolate) Lewis bases allows these ligands to bind to a wide array of metal ions across the periodic table. researchgate.net This versatility makes them important in the design of coordination polymers and metal-organic frameworks (MOFs). mdpi.comresearchgate.net The ability to form complexes with various metals opens up applications in catalysis, materials science, and sensor technology. researchgate.netxmu.edu.cn

Overview of Research Trajectories for Related Mercaptobenzoic and Aminobenzoic Acid Isomers

The individual isomers of mercaptobenzoic acid and aminobenzoic acid have been the focus of extensive research, providing a foundation for understanding more complex systems like this compound.

Mercaptobenzoic Acid Isomers:

The ortho-, meta-, and para-isomers of mercaptobenzoic acid (2-, 3-, and 4-mercaptobenzoic acid) have been studied for their role as ligands in coordination chemistry, particularly in the formation of metal nanoclusters. core.ac.ukacs.org Research has shown that the isomeric position of the functional groups has a significant effect on the synthesis, stability, and properties of these nanoclusters. acs.org For example, the steric hindrance of the carboxylic group in the ortho-isomer influences the formation and stability of gold nanoclusters. acs.org Furthermore, studies have investigated the plasmon-driven decarboxylation of mercaptobenzoic acid isomers, revealing differences in their reactivity based on the substituent position. acs.org

Aminobenzoic Acid Isomers:

The isomers of aminobenzoic acid (anthranilic acid, m-aminobenzoic acid, and p-aminobenzoic acid) are important compounds with various applications. nih.gov They are used in the synthesis of dyes, pharmaceuticals, and as building blocks in materials science. researchgate.net Research on these isomers has explored their dissociation in different solvents, their use in creating conducting polymers, and their separation using techniques like high-performance liquid chromatography (HPLC). sphinxsai.comresearchgate.net Studies have also investigated the influence of their structural isomerism on the growth of nanoparticles. researcher.life

Interactive Data Table: Properties of this compound Isomers

| Property | This compound | 3-Amino-2-mercaptobenzoic acid | 4-Amino-3-mercaptobenzoic acid |

| CAS Number | 1367999-70-9 bldpharm.com | 68569-87-9 | 14543-45-4 nih.gov |

| Molecular Formula | C₇H₇NO₂S | C₇H₇NO₂S | C₇H₇NO₂S nih.gov |

| Molecular Weight | 169.20 g/mol | 169.20 g/mol | 169.20 g/mol nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H7NO2S |

|---|---|

Molecular Weight |

169.20 g/mol |

IUPAC Name |

2-amino-3-sulfanylbenzoic acid |

InChI |

InChI=1S/C7H7NO2S/c8-6-4(7(9)10)2-1-3-5(6)11/h1-3,11H,8H2,(H,9,10) |

InChI Key |

SBWAZQNXNSMQEA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)S)N)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry for Aminomercaptobenzoic Acids

General Synthetic Strategies for Aminomercaptobenzoic Acids

The synthesis of aminomercaptobenzoic acids can be broadly categorized into two main approaches: the modification of aminobenzoic acid precursors with sulfur-containing reagents and the derivatization of other substituted benzoic acids.

Approaches via Aminobenzoic Acid Precursors and Sulfur-Containing Reagents

A primary route to aminomercaptobenzoic acids involves the introduction of a sulfur-containing group onto an aminobenzoic acid backbone. This can be achieved through reactions like thiocyanation. For instance, 4-aminobenzoic acid can be treated with potassium thiocyanate (B1210189) and bromine under acidic conditions to yield an intermediate, which is then hydrolyzed to form 4-amino-3-mercaptobenzoic acid. tandfonline.com Another approach involves the use of sodium sulfide, which can react with a thiocyanato-substituted aminobenzoic acid to produce the desired mercapto derivative. tandfonline.com

The synthesis of 3-amino-2-mercaptobenzoic acid derivatives can be initiated from 3-aminobenzoic acid. google.com A reaction with methyl isothiocyanate in acetic acid leads to the formation of 3-(N′-methylthioureido)-benzoic acid, a key intermediate in this pathway. google.com These methods highlight the utility of aminobenzoic acids as versatile starting materials for constructing more complex, functionalized aromatic compounds.

| Starting Material | Reagents | Key Intermediate | Product | Ref |

| 4-Aminobenzoic acid | 1. Potassium thiocyanate, Bromine2. HCl | 2-Aminobenzothiazole-5-carboxylic acid hydrochloride | 4-Amino-3-mercaptobenzoic acid | tandfonline.com |

| 4-Amino-3-thiocyanatobenzoic acid | Sodium sulfide | Not specified | 4-Amino-3-mercaptobenzoic acid | tandfonline.com |

| 3-Aminobenzoic acid | Methyl isothiocyanate, Acetic acid | 3-(N′-Methylthioureido)-benzoic acid | 3-Amino-2-mercaptobenzoic acid derivative | google.com |

Derivatization from Related Halogenated or Substituted Benzoic Acids

Alternatively, aminomercaptobenzoic acids can be synthesized from benzoic acid derivatives bearing other substituents, such as nitro or halogen groups. A common strategy involves the reduction of a nitro group to an amino group. For example, 4-nitrobenzoic acid can be reacted with thiourea (B124793) in the presence of a base to introduce the mercapto group, followed by the reduction of the nitro group to an amino group using a reducing agent like hydrogen gas with a palladium on carbon catalyst.

Halogenated benzoic acids also serve as precursors. For instance, the synthesis of para-aminobenzoic acid can be achieved from 4-chlorobenzaldehyde, indicating that a halogenated precursor can be transformed into an amino-substituted one. google.com This suggests the potential for similar transformations in the synthesis of halogenated aminomercaptobenzoic acids.

Synthesis of Halogenated Aminomercaptobenzoic Acid Analogues

The synthesis of halogenated analogues of aminomercaptobenzoic acids often involves introducing the halogen atom at a specific stage of the synthetic sequence. A one-pot method for preparing 2-amino-5-halogenated-N,3-dimethylbenzamides from 2-amino-3-methylbenzoic acid has been reported. sioc-journal.cn This process involves the formation of an intermediate benzoxazine-dione, followed by aminolysis and subsequent halogenation using N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS). sioc-journal.cn This demonstrates a route to halogenated amino benzoic acid derivatives.

The synthesis of halogenated heterocyclic compounds from dihalogenated o-phenylenediamines has also been explored. mdpi.com These methods, while not directly producing aminomercaptobenzoic acids, showcase strategies for incorporating halogen atoms into aromatic amine structures, which could be adapted for the synthesis of halogenated aminomercaptobenzoic acids.

Preparation of Specific Isomeric Aminomercaptobenzoic Acids (e.g., 3-Amino-2-mercaptobenzoic acid, 4-Amino-3-mercaptobenzoic acid)

The synthesis of specific isomers of aminomercaptobenzoic acid requires regioselective control.

4-Amino-3-mercaptobenzoic acid: Several routes to this isomer have been developed. One common method starts with 4-aminobenzoic acid, which undergoes thiocyanation with potassium thiocyanate and bromine, followed by hydrolysis of the resulting 2-aminobenzothiazole-5-carboxylic acid hydrochloride intermediate. tandfonline.com An alternative approach begins with 4-nitrobenzoic acid, which is first reacted with thiourea and then the nitro group is reduced. An improved procedure for the hydrolysis step, conducted with the exclusion of light and air, has been shown to reduce the formation of disulfide by-products and increase the yield. tandfonline.com

3-Amino-2-mercaptobenzoic acid: Derivatives of this isomer can be prepared from 3-aminobenzoic acid. google.com Reaction with methyl isothiocyanate in acetic acid yields 3-(N′-methylthioureido)-benzoic acid, which can be further processed. google.com Another patented process describes the synthesis of 3-amino-2-mercaptobenzoic acid derivatives through various intermediates. epo.org

3-Mercaptobenzoic acid: While not an aminomercaptobenzoic acid, the synthesis of 3-mercaptobenzoic acid provides insight into the introduction of a mercapto group. One method involves the treatment of methyl 2-aminobenzothiazole-7-carboxylate with potassium hydroxide, followed by diazotization of the resulting intermediate with sodium nitrite (B80452) in an acidic medium.

| Isomer | Starting Material | Key Reagents/Steps | Ref |

| 4-Amino-3-mercaptobenzoic acid | 4-Aminobenzoic acid | Thiocyanation with KSCN/Br₂, then hydrolysis | tandfonline.com |

| 4-Amino-3-mercaptobenzoic acid | 4-Nitrobenzoic acid | Reaction with thiourea, then nitro group reduction | |

| 3-Amino-2-mercaptobenzoic acid derivative | 3-Aminobenzoic acid | Reaction with methyl isothiocyanate | google.com |

| 3-Mercaptobenzoic acid | Methyl 2-aminobenzothiazole-7-carboxylate | KOH treatment, then diazotization with NaNO₂ |

Purification and Isolation Techniques for Aminomercaptobenzoic Acid Intermediates

The purification and isolation of aminomercaptobenzoic acids and their intermediates are critical steps in their synthesis. Common techniques include recrystallization, which is often used to obtain the pure final product. google.com For instance, after the synthesis of 3-(N′-methylthioureido)-benzoic acid, the product crystallizes out of the solution and can be collected by filtration. google.com

Chromatographic methods are also widely employed. Silica gel column chromatography is used in the purification of p-aminobenzoic acid synthesized from 4-chlorobenzaldehyde. google.com Flash column chromatography has been utilized for the purification of halogenated compounds. nih.gov

In some cases, modification of the reaction conditions can simplify the purification process. For the synthesis of 4-amino-3-mercaptobenzoic acid, carrying out the hydrolysis step in the absence of light and air minimizes the formation of the disulfide by-product, thus facilitating easier isolation of the desired product. tandfonline.com The characterization of the products and the differentiation from by-products can be complex, as in the case of 4-amino-3-mercaptobenzoic acid and its disulfide, which have nearly identical NMR spectra. tandfonline.com Derivatization, for example with diazomethane, can aid in their differentiation. tandfonline.com For the separation and quantification of isomeric forms of amino acids, advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be powerful tools. nih.gov

| Technique | Application | Ref |

| Recrystallization | Purification of 3-(N′-methylthioureido)-benzoic acid and other intermediates. | google.com |

| Column Chromatography | Purification of p-aminobenzoic acid and halogenated intermediates. | google.comnih.gov |

| Exclusion of Light and Air | Minimizing disulfide by-product formation in the synthesis of 4-amino-3-mercaptobenzoic acid. | tandfonline.com |

| Derivatization | Differentiation of 4-amino-3-mercaptobenzoic acid from its disulfide by-product. | tandfonline.com |

| LC-MS/MS | Separation and quantification of isomeric amino acids. | nih.gov |

Chemical Reactivity and Transformation Mechanisms Involving 2 Amino 3 Mercaptobenzoic Acid Systems

Thiol Group Reactivity in Mercaptobenzoic Acids

The thiol group (–SH) is a key site of reactivity in 2-amino-3-mercaptobenzoic acid, participating in oxidation, nucleophilic attack, and alkylation reactions.

The thiol groups of mercaptobenzoic acids are susceptible to oxidation, leading to the formation of a disulfide bond (–S–S–). This reaction is a common transformation for thiols and is a critical process in various chemical and biological systems. taylorandfrancis.com The oxidation of two molecules of this compound results in the formation of 2,2'-diamino-3,3'-dithiodibenzoic acid.

This transformation can be achieved using a variety of oxidizing agents. The reaction involves the removal of a hydrogen atom from each of two thiol groups to form a covalent sulfur-sulfur bond. youtube.com Disulfide bond formation is a redox reaction where the sulfur atoms are oxidized. youtube.com

The formation of disulfide bonds plays a crucial role in the stabilization of protein structures. nih.gov While not directly related to this compound in this context, the principles of disulfide bond formation are fundamental in organic and biochemistry. The stability and reactivity of disulfide bonds can be influenced by the surrounding chemical environment and the structure of the molecule. nih.gov

Table 1: Examples of Oxidizing Agents for Thiol to Disulfide Conversion

| Oxidizing Agent | Description |

| Air (Oxygen) | A mild and common oxidant for disulfide bond formation, often catalyzed by metal ions. |

| Hydrogen Peroxide (H₂O₂) | A versatile oxidant that can convert thiols to disulfides. The reaction proceeds through a sulfenic acid intermediate. nih.gov |

| Iodine (I₂) | A classic reagent for the oxidation of thiols to disulfides. |

| Dimethyl sulfoxide (DMSO) | A mild oxidizing agent that can be used for the selective oxidation of thiols. rockefeller.edu |

This table provides a general overview of oxidizing agents and is not exhaustive.

The sulfur atom of the thiol group in this compound is nucleophilic, particularly in its deprotonated thiolate form (–S⁻). nih.gov This nucleophilicity allows it to attack electrophilic centers, leading to the formation of new carbon-sulfur bonds.

The reactivity of the thiol group as a nucleophile is pH-dependent. mdpi.com At higher pH values, the equilibrium shifts towards the more nucleophilic thiolate anion, increasing the rate of reaction with electrophiles. nih.gov The sulfhydryl group can participate in Michael-type addition reactions with α,β-unsaturated carbonyl compounds. nih.gov

In the context of protein chemistry, the nucleophilic nature of cysteine residues (which contain a thiol group) is crucial for their function in enzyme catalysis and in forming covalent adducts with various molecules. nih.gov While specific examples involving this compound are not detailed in the provided search results, the fundamental principles of thiol nucleophilicity apply.

The nucleophilic thiol group of this compound can undergo S-alkylation and S-benzylation reactions when treated with alkyl halides or benzyl halides, respectively. These reactions result in the formation of thioethers.

S-alkylation is a common method for protecting the thiol group or for introducing new functional groups into the molecule. monash.edu The reaction proceeds via an SN2 mechanism, where the sulfur atom attacks the electrophilic carbon of the alkyl or benzyl halide, displacing the halide ion.

Table 2: General Scheme for S-Alkylation and S-Benzylation

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Alkyl Halide (R-X) | S-Alkyl-2-amino-3-mercaptobenzoic acid | S-Alkylation |

| This compound | Benzyl Halide (Ar-CH₂-X) | S-Benzyl-2-amino-3-mercaptobenzoic acid | S-Benzylation |

R represents an alkyl group, Ar represents an aryl group, and X represents a halogen (Cl, Br, I).

These reactions are typically carried out in the presence of a base to deprotonate the thiol and enhance its nucleophilicity.

Carboxyl Group Reactivity

The carboxylic acid group (–COOH) of this compound is another site of significant chemical reactivity, enabling the formation of esters and amides, as well as participating in non-covalent interactions like hydrogen bonding.

The carboxylic acid group can be converted into esters and amides, which are important derivatives with a wide range of applications. A common and efficient method for this transformation involves the initial conversion of the carboxylic acid to a more reactive acid chloride.

This is typically achieved by treating this compound with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride is a highly reactive electrophile that readily reacts with alcohols to form esters and with amines to form amides.

The synthesis of diatrizoic acid, for example, involves the formation of an acid chloride from a benzoic acid derivative, which is then reacted to form an amide. patsnap.com This highlights the utility of acid chlorides in the synthesis of complex molecules.

Table 3: General Reactions of the Carboxyl Group via an Acid Chloride Intermediate

| Starting Material | Reagent 1 | Intermediate | Reagent 2 | Final Product |

| This compound | SOCl₂ or (COCl)₂ | 2-Amino-3-mercaptobenzoyl chloride | Alcohol (R-OH) | Ester |

| This compound | SOCl₂ or (COCl)₂ | 2-Amino-3-mercaptobenzoyl chloride | Amine (R-NH₂) | Amide |

R represents an alkyl or aryl group.

In the solid state, carboxylic acids frequently form dimers through intermolecular hydrogen bonds between the carboxyl groups of two molecules. This hydrogen bonding involves the hydroxyl hydrogen of one carboxyl group and the carbonyl oxygen of the other, creating a stable eight-membered ring.

These hydrogen-bonding interactions can lead to the formation of extended supramolecular architectures in the crystalline state. The specific arrangement of molecules in the crystal lattice is influenced by the presence and position of other functional groups on the molecule, which can also participate in hydrogen bonding. While specific studies on the crystal structure and hydrogen bonding of this compound were not found, the principles of carboxylic acid dimerization are a fundamental aspect of its solid-state chemistry.

Amino Group Reactivity

The amino group in this compound is a primary aromatic amine, making it a potent nucleophile. This characteristic allows it to readily participate in condensation reactions with carbonyl compounds.

The reaction of the primary amino group of this compound with aldehydes and ketones results in the formation of imines, commonly known as Schiff bases. This condensation reaction is a fundamental transformation in organic chemistry and proceeds via a nucleophilic addition-elimination mechanism. lumenlearning.commasterorganicchemistry.com

The reaction is typically catalyzed by a small amount of acid. The mechanism involves two key stages:

Nucleophilic Addition: The nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This leads to the formation of a tetrahedral intermediate called a carbinolamine. libretexts.orglibretexts.org

Dehydration: The carbinolamine is then protonated on the oxygen atom under acidic conditions, converting the hydroxyl group into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom yields the stable C=N double bond of the imine. libretexts.orgchemistrysteps.com

The rate of imine formation is pH-dependent, with the maximum rate typically observed in weakly acidic conditions (pH 4-5). lumenlearning.comlibretexts.org At very low pH, the amine nucleophile is protonated and becomes non-reactive, while at high pH, there is insufficient acid to protonate the hydroxyl group of the carbinolamine to facilitate its removal as water. lumenlearning.comlibretexts.org While aliphatic aldehydes can form unstable Schiff bases that may polymerize, aromatic aldehydes generally form more stable, conjugated Schiff bases. ijpar.com

Table 1: Examples of Schiff Base Formation with Amino Acids

| Amine Reactant | Aldehyde Reactant | Catalyst | Product Type | Ref |

| Glycine | Benzaldehyde | KOH | Schiff Base | ijpar.com |

| Glycine | Glutaraldehyde | KOH | Schiff Base | ijpar.com |

| 3-Aminobenzoic acid | Salicylaldehyde | Heat | Schiff Base | rroij.com |

Intramolecular Cyclization Reactions and Heterocyclic Ring Formation

The proximate positioning of the amino, mercapto, and carboxyl groups in this compound facilitates a variety of intramolecular cyclization reactions, providing efficient routes to important sulfur- and nitrogen-containing heterocyclic scaffolds.

The reaction between 2-aminothiophenols and carbonyl compounds or their derivatives is a classic and widely used method for synthesizing the benzothiazole (B30560) ring system. nih.govekb.eg In the case of this compound, this reaction involves the amino and mercapto groups, leading to the formation of 2-substituted-benzothiazole-7-carboxylic acids.

When reacting with an aldehyde, the proposed mechanism begins with the nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde, forming a Schiff base intermediate (or a benzothiazoline via subsequent cyclization). ekb.egnih.gov This intermediate then undergoes oxidative cyclization, where the sulfur atom attacks the imine carbon, followed by the loss of two hydrogen atoms (oxidation) to form the aromatic benzothiazole ring. ekb.eg A variety of catalysts and oxidizing agents can be employed to facilitate this transformation, including ammonium chloride, molecular iodine, and various metal catalysts. nih.govmdpi.com

Alternatively, condensation with carboxylic acids or acyl chlorides provides another direct route. For instance, the zinc salt of 4-amino-3-mercaptobenzoic acid reacts with p-nitrobenzoyl chloride in pyridine to yield 2-(4'-nitrophenyl)-benzothiazole-6-carboxylic acid. nih.govmdpi.com This reaction proceeds by initial acylation of the amino group, followed by an intramolecular cyclization and dehydration to form the thiazole ring.

Table 2: Synthesis of Benzothiazole Derivatives

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Ref |

| 4-Amino-3-mercaptobenzoic acid (zinc salt) | p-Nitrobenzoyl chloride | Pyridine, 80°C | 2-(4'-nitrophenyl)-benzothiazole-6-carboxylic acid | nih.govmdpi.com |

| 2-Aminothiophenol | Benzaldehyde | NH4Cl, MeOH-H2O | 2-Phenylbenzothiazole | nih.gov |

| 2-Aminothiophenol | Aromatic Aldehydes | Zn(OAc)2·2H2O, Solvent-free | 2-Arylbenzothiazoles | mdpi.com |

The synthesis of the benzo[e] nih.govtandfonline.comthiazin-4-one ring system involves the participation of the mercapto and carboxylic acid functionalities of the parent molecule. Early methods involved the condensation of 2-mercaptobenzoic acids with nitrile compounds. mdpi.com More recent developments utilize multi-component reactions. For example, 2,3-dihydro-4H-benzo[e] nih.govtandfonline.comthiazin-4-ones can be efficiently synthesized through a three-component reaction of a 2-mercaptobenzoic acid, an aldehyde, and an amine in the presence of a reusable catalyst. mdpi.com Another approach involves a three-component reaction between 2-mercaptobenzoic acid, diaminoglyoxime, and various aryl aldehydes. mdpi.comresearchgate.net

The mechanism for the three-component reaction with an aldehyde and an amine likely involves the initial formation of an imine from the aldehyde and amine. The thiol group of 2-mercaptobenzoic acid then adds to the imine C=N bond, and subsequent intramolecular cyclization via nucleophilic attack of the nitrogen onto the carboxylic acid's carbonyl group, followed by dehydration, yields the final benzo[e] nih.govtandfonline.comthiazin-4-one product.

2-Mercaptobenzoic acid can undergo cyclocondensation with cyanoguanidine to form a benzothiazinone derivative. This reaction is analogous to the reaction of anthranilic acid with cyanoguanidine, which yields quinazolinone structures. In a reported procedure, 2-mercaptobenzoic acid was found to be sufficiently nucleophilic to react with cyanoguanidine upon refluxing in water for one hour, producing the desired benzothiazinone in 67% yield without the need for acidic activation. nih.gov This suggests a direct nucleophilic attack of the thiol group on one of the nitrile carbons of cyanoguanidine, followed by intramolecular cyclization involving the carboxyl group to form the heterocyclic ring. nih.govresearchgate.net

The formation of these heterocyclic systems often proceeds through cascade or domino reaction mechanisms, where a series of intramolecular transformations occur sequentially in a single pot.

Benzothiazole Formation: The synthesis of benzothiazoles from 2-aminothiophenol and aldehydes is a prime example of a cascade process. It involves condensation (imine formation), cyclization (intramolecular nucleophilic attack of the thiol), and oxidation (aromatization) occurring in succession. ekb.eg When starting with other precursors, such as 2-iodoanilines and acid chlorides in the presence of a sulfur source like Lawesson's reagent, the cascade involves amidation, thionation of the amide to a thioamide, and finally, an intramolecular nucleophilic substitution (annulation) to close the thiazole ring. nih.govresearchgate.net

Benzo[e] nih.govtandfonline.comthiazin-4-one Formation: The three-component synthesis of benzo[e] nih.govtandfonline.comthiazin-4-ones is another cascade reaction. It combines imine formation, intermolecular thiol addition (thiolation), and intramolecular cyclization (annulation) into a single synthetic operation. mdpi.com This approach offers high atom economy and procedural simplicity. The key steps involve the formation of C-N and C-S bonds, followed by the ring-closing C-N bond formation that defines the thiazinone core.

These mechanisms highlight the utility of this compound and its analogs as powerful building blocks, where the interplay between the functional groups can be harnessed to construct complex heterocyclic molecules through elegant and efficient cascade reaction pathways. jsynthchem.com

Multi-Component Reactions Facilitating Derivatives Synthesis

A significant application of MCRs involving substrates structurally related to this compound, such as 2-aminothiophenol, is in the synthesis of 1,5-benzothiazepine derivatives. These reactions typically involve the condensation of 2-aminothiophenol with chalcones (1,3-diaryl-2-propen-1-ones). The process is believed to proceed through a domino sequence initiated by a Michael addition of the thiol group to the α,β-unsaturated carbonyl system of the chalcone, followed by an in situ intramolecular cyclization between the amino group and the carbonyl group. researchgate.netnih.govscielo.br Various catalytic systems, including solid acid and base catalysts, have been developed to facilitate this transformation, sometimes allowing for a one-pot synthesis starting from an aldehyde, a ketone, and 2-aminothiophenol. nih.gov The use of renewable and biodegradable reaction media like glycerol has also been explored to create more environmentally friendly protocols.

While direct examples of multi-component reactions explicitly utilizing this compound are not extensively documented in readily available literature, the known reactivity of its structural analog, 2-aminothiophenol, provides a strong basis for predicting its behavior in similar synthetic strategies. The presence of the carboxylic acid group in this compound would likely influence the course of these reactions, potentially participating in the cyclization steps or requiring protection prior to the main reaction.

One notable multi-component reaction involves the synthesis of pyrimido[2,1-b]benzothiazole derivatives from the three-component condensation of 2-aminobenzothiazole (which can be derived from 2-aminothiophenol), an aldehyde, and a β-ketoester or β-diketone. nih.gov This reaction, often performed under catalyst-free and solvent-free conditions, highlights the utility of MCRs in constructing fused heterocyclic systems. Given the structural similarities, it is plausible that this compound could participate in analogous three-component reactions with aldehydes and active methylene compounds, such as dimedone or β-ketoesters, to yield novel benzothiazino[4,3-a]quinolines or related heterocyclic structures. The initial step would likely be a Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the mercapto group and subsequent cyclization involving the amino and carboxylic acid moieties.

The following table summarizes a representative multi-component reaction involving a structural analog of this compound, which suggests potential synthetic routes for derivatives of the target compound.

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Catalyst/Solvent | Reference |

| 2-Aminothiophenol | Chalcones | - | 2,3-Dihydro-1,5-benzothiazepines | Hexafluoro-2-propanol | researchgate.netscielo.br |

| 2-Aminobenzothiazole | Aromatic Aldehydes | β-Ketoester/β-Diketone | Pyrimido[2,1-b]benzothiazoles | Catalyst-free, Solvent-free | nih.gov |

Further research into the direct application of this compound in these and other multi-component reactions, such as the Hantzsch pyridine synthesis or Gewald aminothiophene synthesis, could unveil novel synthetic pathways to a variety of complex heterocyclic derivatives with potential biological activities. rsc.orgwikipedia.org The strategic use of MCRs stands as a promising avenue for the efficient and diversity-oriented synthesis of new chemical entities based on the this compound scaffold.

Coordination Chemistry and Supramolecular Assembly with Mercaptobenzoic Acid Ligands

Ligand Design Principles: Hard and Soft Donor Atoms in Mercaptobenzoic Acids (Sulfur and Oxygen)

The coordination behavior of 2-Amino-3-mercaptobenzoic acid is governed by the principles of Hard and Soft Acids and Bases (HSAB) theory. This theory classifies Lewis acids (metal ions) and Lewis bases (ligands) as "hard," "soft," or "borderline" based on factors like charge density, size, and polarizability. A key principle of HSAB theory is that hard acids prefer to bind to hard bases, and soft acids prefer to bind to soft bases. libretexts.org

This compound is a hybrid ligand containing multiple donor atoms with distinct HSAB characteristics:

Oxygen Donors: The carboxylate group (-COO⁻) possesses oxygen atoms which are small, highly electronegative, and have a high charge density. These properties classify them as hard bases . csbsju.edu

Sulfur Donor: The thiol group (-S⁻) has a sulfur atom that is larger, more polarizable, and less electronegative than oxygen. This makes it a soft base . csbsju.edu

Nitrogen Donor: The amino group (-NH₂) contains a nitrogen atom, which is considered a borderline base , having properties intermediate between hard and soft donors. latech.edu

This combination of hard, soft, and borderline donor sites within a single molecule makes mercaptobenzoic acids exceptionally versatile ligands. acs.orgresearchgate.netresearchgate.net They can coordinate to a wide array of metal ions by selectively using the donor atom that best matches the metal's HSAB character. For instance, hard metal ions like Ca(II) are expected to preferentially bind to the hard oxygen atoms of the carboxylate group, while soft metal ions like Cd(II) or Hg(II) would favor coordination with the soft sulfur atom. acs.orgresearchgate.net

Formation of Metal Complexes with Divalent Metal Ions (e.g., Ca, Sr, Ba, Cd, Cu, Mn)

The multifunctional nature of mercaptobenzoic acids allows for the formation of stable complexes with a variety of divalent metal ions. Studies on the closely related 2-mercaptobenzoic acid (H-2-MBA) demonstrate its reactivity with hard alkaline earth metal ions such as Calcium (Ca²⁺), Strontium (Sr²⁺), and Barium (Ba²⁺). nih.govacs.org When H-2-MBA is reacted with the chloride salts of these metals in an ethanol/water/ammonia (B1221849) mixture, coordination complexes are readily formed. acs.org

While detailed structural studies with softer or borderline divalent ions like Cadmium (Cd²⁺), Copper (Cu²⁺), and Manganese (Mn²⁺) are less common for this specific ligand, their coordination is well-established with similar thio-ligands. researchgate.netresearchgate.net Based on HSAB principles, these metals would be expected to interact more strongly with the soft sulfur donor atom of the mercapto group, leading to different structural outcomes compared to the hard alkaline earth metals.

In Situ Ligand Transformations During Complexation (e.g., Disulfide Formation)

A significant aspect of the coordination chemistry of mercaptobenzoic acids is their potential to undergo chemical transformations during the complexation reaction. The thiol group (-SH) is susceptible to oxidation, which can lead to the formation of a disulfide bond (-S-S-). researchgate.net

This phenomenon is clearly observed in the reactions of 2-mercaptobenzoic acid with alkaline earth metals. Under the reaction conditions, which involve a mildly basic ammonia solution, the thiol groups of two 2-mercaptobenzoic acid molecules undergo oxidative coupling to form one molecule of 2,2'-dithiobis(benzoic acid). acs.orgnih.govacs.org It is this newly formed, larger ligand that subsequently coordinates with the metal ions to produce the final, stable polymeric solids. acs.orgnih.gov This in situ ligand synthesis demonstrates the dynamic nature of these coordination systems, where the reaction conditions can dictate the very structure of the ligand that is ultimately incorporated into the complex. The pH of the solution is a critical factor in controlling this disulfide bond formation. researchgate.netfigshare.com

Influence of Isomerism on Coordination Modes and Supramolecular Interactions

The spatial arrangement of functional groups in mercaptobenzoic acid ligands and their derivatives profoundly influences their coordination behavior with metal ions and the subsequent formation of supramolecular architectures. Isomerism, specifically the positional variation of the carboxylate, thiol, and amino groups on the benzene (B151609) ring, dictates the ligand's steric profile, the availability and orientation of donor atoms, and the potential for intramolecular and intermolecular non-covalent interactions. This section explores how these isomeric differences lead to distinct coordination modes and complex supramolecular assemblies, with a focus on aminomercaptobenzoic acid isomers.

The coordination versatility of aminomercaptobenzoic acid ligands stems from the presence of three potential donor sites: the carboxylate group (-COOH), the mercapto group (-SH), and the amino group (-NH2). The relative positions of these groups in isomers such as this compound and 4-amino-3-mercaptobenzoic acid result in significantly different coordination chemistries.

In this compound, the adjacent positioning of the amino, mercapto, and carboxylate groups allows for the formation of stable five- or six-membered chelate rings with a central metal ion. This ortho arrangement favors polydentate coordination, where the ligand can bind to a single metal center through multiple donor atoms (e.g., N,S-chelation, N,O-chelation, or S,O-chelation). This chelate effect typically results in thermodynamically stable, monomeric complexes.

Conversely, in an isomer like 4-amino-3-mercaptobenzoic acid, the functional groups are more spread out. While chelation involving the adjacent mercapto and amino groups is possible, the carboxylate group is positioned further away. This separation can promote the formation of polymeric or polynuclear structures where the carboxylate group of one ligand molecule coordinates to a different metal center, acting as a bridging ligand.

Research on related isomeric systems provides insight into these behaviors. For instance, studies on organotin(IV) complexes with various isomers of aminonitrobenzoic acid, such as 2-amino-3-nitrobenzoic acid, have shown that the carboxylate groups can adopt both monodentate and bidentate coordination modes. nih.gov This flexibility contributes to significant structural diversity in the resulting complexes. nih.gov The specific coordination mode adopted is often influenced by factors like the nature of the metal ion, the solvent system used, and the steric hindrance imposed by the ligand itself.

The steric hindrance created by the proximity of substituent groups is a critical factor. In ortho-substituted isomers like this compound, the bulky groups are clustered together, which can influence the geometry around the metal center and potentially limit the number of ligands that can coordinate. In contrast, meta- and para-isomers present less steric crowding, which can facilitate the formation of higher-coordinate complexes or extended network structures.

Supramolecular assembly is also heavily dependent on isomerism. The orientation of non-coordinating or weakly coordinating functional groups dictates the types of intermolecular interactions that can occur, such as hydrogen bonding or π-π stacking. In the solid state, these interactions guide the packing of the coordination complexes into one-, two-, or three-dimensional networks.

For example, the free amino group in an aminomercaptobenzoic acid complex can act as a hydrogen bond donor, while the carboxylate oxygen atoms can act as acceptors. The specific isomeric form of the ligand will determine the directionality and strength of these hydrogen bonds, leading to different supramolecular motifs like chains, sheets, or more complex three-dimensional frameworks. In the crystal structure of a related compound, 2-amino-3-nitrobenzoic acid, molecules are linked into a three-dimensional network through a combination of N—H⋯O, O—H⋯O, and C—H⋯O hydrogen bonds. nih.gov

The influence of isomerism on coordination and supramolecular structures is summarized in the interactive data tables below, comparing the expected behaviors of different aminomercaptobenzoic acid isomers based on the principles observed in related systems.

Table 1: Predicted Influence of Isomerism on Coordination Modes

| Ligand Isomer | Relative Position of Functional Groups | Likely Primary Coordination Mode(s) | Potential for Bridging | Steric Hindrance |

| This compound | Amino, Mercapto, Carboxylate are adjacent (ortho-positions) | Polydentate chelation (N,S,O; N,S; S,O; N,O) | Low | High |

| 4-Amino-3-mercaptobenzoic acid | Mercapto and Amino are adjacent; Carboxylate is para to Amino | Chelation (N,S) with potential for carboxylate bridging | High | Moderate |

| 3-Amino-4-mercaptobenzoic acid | Mercapto and Amino are adjacent; Carboxylate is meta to Amino | Chelation (N,S) with potential for carboxylate bridging | High | Moderate |

| 5-Amino-2-mercaptobenzoic acid | Mercapto and Carboxylate are adjacent; Amino is meta to Mercapto | Chelation (S,O) with potential for amino group interaction or bridging | Moderate | Low |

Table 2: Predicted Influence of Isomerism on Supramolecular Interactions

| Ligand Isomer | Key Intermolecular Interactions | Resulting Supramolecular Architecture |

| This compound | Intramolecular H-bonding may be favored due to proximity of groups. Intermolecular H-bonding involving non-coordinated groups. | Potentially discrete units or simple chains due to steric hindrance and chelation favoring monomeric species. |

| 4-Amino-3-mercaptobenzoic acid | Strong intermolecular H-bonding between the para-substituted amino and carboxylate groups of different molecules. π-π stacking. | Extended 1D, 2D, or 3D networks facilitated by bridging coordination and directional hydrogen bonds. |

| 3-Amino-4-mercaptobenzoic acid | Directional intermolecular H-bonding. Potential for varied motifs (chains, dimers) depending on metal coordination. | Complex networks, potentially with interpenetration, due to the angled disposition of functional groups. |

| 5-Amino-2-mercaptobenzoic acid | H-bonding involving the amino group. π-π stacking. | Can form layered structures or chains depending on the primary coordination mode. |

Advanced Spectroscopic and Analytical Characterization Techniques for 2 Amino 3 Mercaptobenzoic Acid Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2-amino-3-mercaptobenzoic acid in solution. Both ¹H-NMR and ¹³C-NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous structural assignment.

In the ¹H-NMR spectrum of this compound, the aromatic protons typically appear as a complex multiplet in the range of 6.5-8.0 ppm. The chemical shifts are influenced by the electron-donating amino (-NH₂) group and the electron-withdrawing carboxylic acid (-COOH) group, as well as the thiol (-SH) group. The protons of the amino group are often observed as a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration. Similarly, the acidic proton of the carboxylic acid group gives rise to a broad singlet at a downfield chemical shift, typically above 10 ppm, and its observation can also be solvent-dependent. The thiol proton signal is also a singlet and its chemical shift can vary.

The ¹³C-NMR spectrum provides information on the carbon framework of the molecule. The spectrum of this compound is expected to show seven distinct signals corresponding to the seven carbon atoms in the molecule, assuming no accidental equivalence. The carboxyl carbon is the most deshielded, appearing at the downfield end of the spectrum (around 170 ppm). The aromatic carbons resonate in the region of 110-150 ppm, with the carbons directly attached to the substituents showing distinct chemical shifts.

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound This table is interactive. Click on the headers to sort.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H | 6.5 - 8.0 | Multiplet | Aromatic protons |

| ¹H | 4.0 - 6.0 | Broad Singlet | Amino protons (-NH₂) |

| ¹H | 3.0 - 4.0 | Singlet | Thiol proton (-SH) |

| ¹H | > 10 | Broad Singlet | Carboxylic acid proton (-COOH) |

| ¹³C | ~170 | Singlet | Carboxyl carbon (-COOH) |

| ¹³C | 110 - 150 | Multiple Singlets | Aromatic carbons |

Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound. The FT-IR spectrum exhibits characteristic absorption bands corresponding to the vibrational modes of the various bonds within the molecule. The broad O-H stretching vibration of the carboxylic acid group is typically observed in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid appears as a strong, sharp band around 1700 cm⁻¹. The N-H stretching vibrations of the primary amine group are expected to be seen as two bands in the 3300-3500 cm⁻¹ region. The S-H stretching vibration of the thiol group is generally weak and appears around 2550 cm⁻¹. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring appear in the 1450-1600 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV-Vis region due to π → π* and n → π* electronic transitions. The π → π* transitions, which involve the excitation of electrons from the π bonding orbitals to the π* antibonding orbitals of the benzene (B151609) ring, typically result in strong absorption bands at shorter wavelengths. The n → π* transitions, involving the excitation of non-bonding electrons from the amino and thiol groups to the π* antibonding orbitals, are generally weaker and appear at longer wavelengths.

Table 2: Characteristic FT-IR Absorption Bands and UV-Vis Electronic Transitions for this compound This table is interactive. Click on the headers to sort.

| Technique | Wavenumber (cm⁻¹) / Wavelength (nm) | Assignment |

|---|---|---|

| FT-IR | 3300 - 3500 | N-H stretching (amine) |

| FT-IR | 2500 - 3300 | O-H stretching (carboxylic acid) |

| FT-IR | ~2550 | S-H stretching (thiol) |

| FT-IR | ~1700 | C=O stretching (carboxylic acid) |

| FT-IR | 1450 - 1600 | C=C stretching (aromatic) |

| UV-Vis | Shorter λ | π → π* transitions |

| UV-Vis | Longer λ | n → π* transitions |

Mass Spectrometry (LC-MS, ESI-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Electrospray Ionization-Mass Spectrometry (ESI-MS) are particularly well-suited for analyzing such polar, non-volatile compounds.

In ESI-MS, the molecule is typically observed as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode, confirming its molecular weight of 169.19 g/mol . Tandem mass spectrometry (MS/MS) experiments can then be performed to induce fragmentation of the molecular ion, providing valuable structural information. Common fragmentation pathways for this compound include the loss of small neutral molecules such as water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂). The loss of the carboxylic acid group as COOH (45 Da) is also a characteristic fragmentation. Other significant fragments can arise from the cleavage of the C-S and C-N bonds.

Table 3: Expected Mass Spectrometry Fragments of this compound This table is interactive. Click on the headers to sort.

| m/z | Proposed Fragment |

|---|---|

| 169 | [M]⁺ (Molecular Ion) |

| 152 | [M - NH₃]⁺ |

| 151 | [M - H₂O]⁺ |

| 124 | [M - COOH]⁺ |

| 106 | [M - COOH - H₂O]⁺ |

| 77 | [C₆H₅]⁺ |

X-ray Diffraction (Powder and Single-Crystal) for Solid-State Structure and Crystallinity

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of this compound in the solid state. Both powder XRD and single-crystal XRD provide complementary information about the material's structure and crystallinity.

Single-crystal X-ray diffraction, when suitable crystals can be grown, provides a precise determination of the molecular structure, including bond lengths, bond angles, and the conformation of the molecule. It also reveals the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding involving the amino, carboxylic acid, and thiol groups. For a related compound, 2-amino-3-nitrobenzoic acid, single-crystal XRD analysis revealed a monoclinic crystal system. nih.gov It is plausible that this compound could exhibit a similar crystal system.

Powder X-ray diffraction (PXRD) is used to analyze polycrystalline samples. The resulting diffraction pattern is a fingerprint of the crystalline phase, and it can be used for phase identification, to assess sample purity, and to determine the degree of crystallinity. For coordination polymers of this compound, PXRD is essential for confirming the formation of the desired crystalline framework and for studying its stability upon guest removal or thermal treatment.

Surface-Enhanced Raman Scattering (SERS) for Interfacial Studies and Sensing Applications

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive vibrational spectroscopy technique that can be used to study this compound adsorbed on the surface of plasmonic nanostructures, such as gold or silver nanoparticles. The SERS effect results in a dramatic enhancement of the Raman signal, allowing for the detection of even single molecules.

The SERS spectrum of this compound provides detailed information about its orientation and interaction with the metal surface. The thiol group has a strong affinity for gold and silver surfaces, leading to the formation of a self-assembled monolayer. The enhancement of specific vibrational modes in the SERS spectrum can indicate the proximity of those functional groups to the surface. For instance, strong enhancement of the aromatic ring vibrations suggests a perpendicular or tilted orientation of the molecule on the surface. SERS is also a powerful tool for sensing applications, as the binding of target analytes to the this compound-functionalized surface can induce measurable changes in the SERS spectrum.

Thermogravimetric Analysis (TGA) for Thermal Stability of Coordination Polymers

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature. For coordination polymers and metal-organic frameworks (MOFs) synthesized using this compound as a ligand, TGA is crucial for determining their thermal stability and decomposition behavior.

A typical TGA curve for a coordination polymer of this compound would show distinct weight loss steps corresponding to the removal of solvent molecules (both guest and coordinated) at lower temperatures, followed by the decomposition of the organic ligand at higher temperatures. acs.orgresearchgate.net The temperature at which significant weight loss occurs is an indicator of the thermal stability of the material. The final residual mass at the end of the experiment usually corresponds to the formation of a stable metal oxide. This information is vital for assessing the suitability of these materials for applications that require thermal robustness.

Nanopore Sensing for Isomer Differentiation and Cluster Characterization

Nanopore sensing is an emerging single-molecule technique that has shown great promise for the characterization of nanoscale objects, including isomers of molecules like mercaptobenzoic acid. nih.govrsc.org This technique involves passing an ionic current through a single nanometer-sized pore and measuring the changes in the current as an analyte passes through or interacts with the pore.

For systems involving this compound, particularly when used as a capping agent for gold nanoclusters, nanopore sensing can provide unique insights that are difficult to obtain with other techniques. nih.govrsc.org The differentiation between isomers (ortho, meta, and para) is possible because the distinct molecular geometries lead to unique current blockade signatures and translocation times as the clusters pass through the nanopore. For instance, the ortho-isomer may exhibit different interactions with the nanopore compared to the meta- or para-isomers, resulting in distinguishable electrical signals. This technique can also be used to characterize the size and surface charge of individual nanoclusters capped with this compound.

Theoretical and Computational Investigations of 2 Amino 3 Mercaptobenzoic Acid and Analogues

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. For derivatives of benzoic acid, DFT calculations, often using methods like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine optimized molecular geometries, vibrational frequencies, and electronic properties. researchgate.net These calculations provide a detailed picture of bond lengths, bond angles, and dihedral angles in the molecule's most stable conformation.

For analogues like 2-amino-5-bromobenzoic acid, four stable conformers have been identified through DFT, with the C1 form being the most stable. researchgate.net The theoretical vibrational frequencies calculated via DFT, when scaled, show excellent agreement with experimental data from FT-IR and FT-Raman spectroscopy. researchgate.netijsr.net This agreement validates the accuracy of the computed molecular structure. Furthermore, DFT is used to calculate various molecular properties, including dipole moments and thermodynamic properties like entropy, enthalpy, and specific heat capacity at different temperatures. researchgate.netijsr.net

Analysis of Quantum Chemical Parameters (e.g., HOMO-LUMO Energy Gap, Chemical Hardness, Electronegativity)

Quantum chemical parameters derived from DFT calculations offer quantitative measures of molecular reactivity and stability. researchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). researchgate.netresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of chemical stability. researchgate.net A large energy gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net Conversely, a small energy gap indicates that the molecule is more reactive. researchgate.net

From the HOMO and LUMO energies, several key parameters are calculated to describe global chemical reactivity:

Electronegativity (χ): Measures the power of an atom or group of atoms to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." materialsciencejournal.org

Chemical Softness (S): The reciprocal of chemical hardness, indicating a higher propensity for chemical reactions. researchgate.net

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. materialsciencejournal.org

Below is a table of representative quantum chemical parameters calculated for a related compound, showcasing the type of data generated in these studies.

| Parameter | Symbol | Formula | Typical Value (eV) |

| HOMO Energy | EHOMO | - | -7.06 |

| LUMO Energy | ELUMO | - | -2.54 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.52 |

| Ionization Potential | I | -EHOMO | 7.06 |

| Electron Affinity | A | -ELUMO | 2.54 |

| Chemical Hardness | η | (I - A) / 2 | 2.26 |

| Chemical Softness | S | 1 / (2η) | 0.22 |

| Electronegativity | χ | (I + A) / 2 | 4.80 |

| Electrophilicity Index | ω | χ² / (2η) | 5.09 |

Note: The values presented are for a representative organic molecule and serve for illustrative purposes. materialsciencejournal.org

Computational Studies of Intermolecular Interactions (e.g., Hydrogen Bonding, Chalcogen Bonds)

Intermolecular interactions are fundamental in determining the supramolecular architecture and crystal packing of molecules. researchgate.net For mercaptobenzoic acid isomers, computational studies have been vital in characterizing both conventional and unconventional interactions. In the solid state, 2-mercaptobenzoic acid, an analogue of the title compound, forms dimers through strong O-H···O hydrogen bonds between carboxylic acid groups. These dimers are further connected by S-H···S hydrogen bonds, creating infinite chains. researchgate.net

The Quantum Theory of Atoms in Molecules (QTAIM), developed by R.F.W. Bader, provides a rigorous method for analyzing the electron density (ρ(r)) to characterize chemical bonding. researchgate.netgla.ac.uk By examining the topology of the electron density, one can identify critical points (CPs) where the gradient of the density is zero. A bond critical point (BCP) located between two atoms is indicative of a chemical interaction. nih.gov

The properties of the electron density at the BCP, such as its magnitude and the value of its Laplacian (∇²ρ(r)), provide quantitative insights into the nature of the interaction. nih.gov

Shared-shell interactions (covalent bonds): Characterized by a relatively high value of ρ(r) and a negative Laplacian (∇²ρ(r) < 0), which signifies a local concentration of electron density. nih.gov

Closed-shell interactions (hydrogen bonds, ionic bonds, van der Waals forces): Typically show a lower value of ρ(r) and a positive Laplacian (∇²ρ(r) > 0), indicating local depletion of electron density. nih.gov

Experimental and theoretical charge density analysis on 2-mercaptobenzoic acid has been used to quantify the S-H···S hydrogen bond. The topological features confirm that this interaction is a closed-shell interaction, comparable in nature to a weak hydrogen bond. researchgate.net Two-dimensional deformation density plots visually represent these interactions, showing charge concentration and depletion regions. researchgate.net

To further understand the forces governing crystal packing, energy framework analysis is employed. This computational method calculates the interaction energies between pairs of molecules within the crystal lattice. These energies are often broken down into their electrostatic, polarization, dispersion, and exchange-repulsion components. researchgate.net

For 2-mercaptobenzoic acid, this analysis reveals the hierarchy of interactions driving the supramolecular assembly. The calculations show that the O-H···O hydrogen bonds forming the carboxylic acid dimers are the most significant contributors to the crystal's stability. The S-H···S hydrogen bonds represent a weaker but still crucial interaction that extends the structure into chains. researchgate.net This method provides a visual and quantitative understanding of the crystal's energetic landscape, highlighting the pathways of strongest interaction within the framework.

Conformation Analysis and Conformational Locking Mechanisms

The biological activity and material properties of a molecule are often dictated by its three-dimensional shape or conformation. Conformation analysis involves identifying the stable arrangements of atoms in a molecule and the energy barriers between them.

In 2-mercaptobenzoic acid, the conformation is significantly influenced by an intramolecular S···O chalcogen bond between the sulfur atom of the thiol group and one of the oxygen atoms of the carboxylic acid group. This interaction acts as a "conformational lock," restricting the rotation around the C-C and C-S bonds. researchgate.net This locking mechanism is critical because it pre-organizes the molecule in a specific orientation that promotes the formation of directional intermolecular S-H···S hydrogen bonds in the crystal structure. In contrast, 3-mercaptobenzoic acid, which lacks this intramolecular chalcogen bond, does not exhibit the same degree of conformational rigidity, leading to different packing arrangements. researchgate.net

Molecular Modeling of Interactions with Polymeric Scaffolds (e.g., Chitosan) for Material Property Enhancement

Molecular modeling techniques, particularly molecular docking, are used to predict and analyze the interaction between small molecules and large polymers like chitosan (B1678972). nih.gov Chitosan is a widely studied biopolymer for drug delivery applications due to its biocompatibility and mucoadhesive properties. researchgate.net Chemical modification of chitosan, such as by grafting thiol-containing ligands like 2-mercaptobenzoic acid, can enhance these properties. nih.gov

In silico docking studies are performed to investigate the binding affinity between the modified polymer (thiomer) and biological targets like mucin. nih.gov These studies have shown that chitosan grafted with 2-mercaptobenzoic acid has a higher binding energy with mucin compared to unmodified chitosan. nih.govnih.gov The modeling helps to identify the specific interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to this enhanced binding. This computational screening is a time- and resource-efficient method for selecting the most promising ligands for polymer modification before proceeding with laboratory synthesis. nih.govresearchgate.net The insights gained from molecular modeling guide the design of new materials with improved properties, such as enhanced mucoadhesion for drug delivery systems. nih.gov

Non Biomedical Applications of Aminomercaptobenzoic Acid and Its Derivatives

Corrosion Inhibition Studies and Mechanisms

Organic compounds containing heteroatoms such as nitrogen, sulfur, and oxygen are effective corrosion inhibitors for metals, particularly in acidic environments. The inhibitory action stems from the adsorption of these molecules onto the metal surface, forming a protective barrier. Compounds like aminobenzoic acid isomers have been studied for their ability to protect mild steel. bohrium.comekb.eg The inhibition mechanism involves the interaction of the inhibitor's functional groups with the metal.

The effectiveness of these organic inhibitors is closely tied to their chemical structure. The presence of amino (-NH2), carboxyl (-COOH), and thiol (-SH) groups in a molecule like 2-Amino-3-mercaptobenzoic acid provides multiple active centers for adsorption onto a metal surface. The general mechanism involves:

Adsorption: The inhibitor molecules displace water molecules from the metal surface. The lone pair electrons on the nitrogen and sulfur atoms, as well as the pi-electrons of the benzene (B151609) ring, facilitate adsorption onto the vacant d-orbitals of the metal. frontiersin.org

Film Formation: This adsorption creates a protective film that acts as a barrier, isolating the metal from the corrosive medium. ekb.eg This film can be formed through either physical adsorption (electrostatic interactions) or chemical adsorption (covalent bonding). frontiersin.org

Reaction Inhibition: The protective layer blocks both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. Molecules that inhibit both reactions are known as mixed-type inhibitors.

Studies on related compounds like anthranilic acid (2-aminobenzoic acid) show that the inhibition effect can be attributed to the formation of an insoluble adsorbed complex layer on the metal surface. ekb.egekb.eg The thiol group is particularly effective, as sulfur-containing compounds are well-documented corrosion inhibitors due to the strong affinity of sulfur for metal surfaces. frontiersin.org Therefore, a molecule combining both amino and thiol groups is expected to exhibit strong corrosion inhibition properties through a synergistic effect, leading to a stable and highly protective surface film.

Analytical Chemistry Applications

The reactivity of the thiol and amino groups makes aminomercaptobenzoic acid and its derivatives valuable tools in analytical chemistry for enhancing the detection and quantification of various analytes.

A significant application is the use of 2-mercaptobenzoic acid, a derivative, as a derivatizing agent for the analysis of acrylamide (B121943), a food processing contaminant. acs.orgresearchgate.net Acrylamide is challenging to analyze directly at low concentrations. Derivatization converts the analyte into a product that is more easily detected by analytical instruments like liquid chromatography-mass spectrometry (LC-MS).

The thiol group of 2-mercaptobenzoic acid reacts with acrylamide to form a stable thioether. acs.orgnih.gov This reaction improves the sensitivity and selectivity of the analysis. A stable isotope dilution assay using this derivatization method has been developed for quantifying acrylamide in various food products, including potato chips, crispbread, and vegetable chips. acs.orgresearchgate.net The method demonstrates high precision and low detection limits, making it a reliable tool for food safety monitoring. researchgate.netnih.gov

| Parameter | Value | Food Matrix |

|---|---|---|

| Limit of Detection (LoD) | 6.6 µg/kg | Potato Chips, Cookies |

| Limit of Detection (LoD) | 12 µg/kg | Vegetable Chips |

| Limit of Quantitation (LoQ) | 41 µg/kg | Vegetable Chips |

| Recovery Rates | 92 - 101% | Vegetable Chips |

| Precision (RSD) | < 7% | Vegetable Chips |

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique used for detecting trace amounts of molecules. The signal enhancement relies on the interaction of analytes with plasmonic metal nanostructures (typically gold or silver). Molecules containing thiol groups are ideal for SERS applications because the thiol group forms a strong bond with the metal surface, placing the molecule in close proximity to the enhancing electromagnetic field. rsc.orgnih.gov

Derivatives such as 4-aminothiophenol (B129426) (PATP) and 4-mercaptobenzoic acid (MBA) are widely used as probe molecules in SERS-based sensing platforms. rsc.orgnih.gov

4-aminothiophenol (PATP): This molecule interacts strongly with SERS substrates and produces intense signals, making it a model compound for studying SERS mechanisms. rsc.orgrsc.org It has been used to develop sensors with self-referencing capabilities to improve reliability. optica.org

4-mercaptobenzoic acid (MBA): MBA is a common pH-sensitive reporter molecule used in SERS. nih.gov The vibrational modes of its carboxylic acid group change with protonation and deprotonation, allowing for the creation of SERS-based pH sensors that can be used to monitor pH changes in various environments. nih.govrsc.org

The ability of these molecules to self-assemble on nanoparticle surfaces is crucial for creating stable and reproducible SERS substrates. rsc.orgrsc.org The presence of amino, thiol, and carboxylic acid groups provides multiple functionalities for surface attachment and molecular recognition, making aminomercaptobenzoic acid derivatives versatile components for the construction of advanced chemical sensors.

Materials Science and Polymer Modification

The modification of polymers with thiol-containing molecules, a process known as thiolation, is a strategy to impart new or enhanced properties to the base material. The covalent attachment of aminomercaptobenzoic acid derivatives has been explored to create functional polymers for specific applications.

Chitosan (B1678972), a natural polysaccharide, has been modified with 2-mercaptobenzoic acid to create a novel thiolated polymer, or "thiomer," with significantly improved mucoadhesive properties. Mucoadhesion, the ability of a material to adhere to a mucous membrane, is a desirable property in systems designed for prolonged contact with biological surfaces.

The synthesis involves a carbodiimide-mediated reaction that forms an amide bond between the primary amino groups on the chitosan backbone and the carboxylic acid group of 2-mercaptobenzoic acid. This process grafts the thiol-containing moiety onto the polymer. The resulting chitosan-2-mercaptobenzoic acid conjugate demonstrates a two- to three-fold increase in mucoadhesion compared to unmodified chitosan. This enhancement is attributed to the formation of covalent disulfide bonds between the thiol groups on the polymer and the cysteine-rich domains of mucin, the primary component of mucus.

Studies have shown that the grafting of 2-mercaptobenzoic acid onto the chitosan backbone leads to a reduction in the polymer's crystallinity. The disruption of the original crystalline structure of chitosan is indicated by changes in the X-ray diffraction pattern. Furthermore, DSC analysis reveals alterations in the thermal properties of the modified polymer, including shifts in the glass transition temperature (Tg) and melting point (Tm), confirming the formation of a new conjugated compound. These structural and thermal changes are directly linked to the enhanced functional properties, such as mucoadhesion, of the thiolated chitosan.

| Property | Observation | Analytical Technique |

|---|---|---|

| Crystallinity | Reduced | X-ray Diffraction (XRD) |

| Glass Transition (Tg) | Altered | Differential Scanning Calorimetry (DSC) |

| Melting Point (Tm) | Changed | Differential Scanning Calorimetry (DSC) |

| Mucoadhesion | Increased (2-3 fold) | Mucus Glycoprotein Assay / Texture Analysis |

| Water Uptake | Reduced | Swelling Studies |

Catalytic Applications in Organic Synthesis (e.g., Palladium-Catalyzed Reactions)

While this compound itself is not extensively documented as a direct catalyst, its structural motifs—an amino acid backbone with an additional thiol group—are highly relevant to modern catalytic chemistry, particularly in the realm of palladium-catalyzed reactions. Derivatives of amino acids, known as mono-N-protected amino acid (MPAA) ligands, have become crucial in enabling challenging C–H functionalization reactions. nih.gov

The efficacy of these amino acid-based ligands stems from their ability to form a bidentate complex with a palladium(II) center. nih.gov This coordination involves the nitrogen atom of the amino group and one of the oxygen atoms from the carboxylate. This chelation creates a stable complex that can facilitate key steps in the catalytic cycle, such as C–H bond activation. The bifunctional nature of the amino acid ligand, featuring an internal base, is thought to accelerate the C-H cleavage step.

In a typical palladium-catalyzed C-H activation/functionalization reaction using an MPAA ligand, the catalytic cycle involves the coordination of the ligand to the Pd(II) precursor. The substrate then coordinates to this complex, and the amino acid ligand facilitates the deprotonation and activation of a C-H bond, leading to the formation of a palladacycle intermediate. This intermediate can then react with a coupling partner, followed by reductive elimination to yield the final product and regenerate the active catalyst. The chirality of natural amino acids can also be exploited to induce enantioselectivity in these transformations, producing chiral molecules of significant interest. nih.gov

Although specific studies employing this compound as a ligand are scarce, its structure offers intriguing possibilities. The presence of the thiol (-SH) group, in addition to the amino and carboxylic acid groups, introduces a third potential coordination site. Sulfur is known to have a strong affinity for palladium, which could lead to unique reactivity or selectivity compared to standard amino acid ligands. The interplay between the amine, carboxylate, and thiol functionalities could result in novel ligand behavior for various cross-coupling reactions.

| Ligand Class | Key Structural Features | Role in Palladium Catalysis | Representative Reactions |

| Mono-N-protected Amino Acids (MPAAs) | Amino group (protected), Carboxylic acid | Form bidentate complexes, act as internal base to facilitate C-H cleavage | C-H Olefination, C-H Arylation, C-H Carbonylation |

| This compound (Hypothetical Ligand) | Amino group, Carboxylic acid, Thiol group | Potential for tridentate (N, O, S) or switchable bidentate coordination | Could potentially be applied in cross-coupling reactions where sulfur coordination is beneficial |

Role as Synthetic Intermediates for Compounds with Agrochemical or Industrial Relevance

This compound and its isomers are valuable synthetic intermediates, primarily for the construction of heterocyclic compounds, most notably benzothiazoles. This class of compounds is recognized for its broad utility in various industrial and agricultural applications.

The core structure of this compound is a substituted 2-aminothiophenol. The condensation of 2-aminothiophenols with various carbon-based electrophiles is a fundamental and widely used method for synthesizing the benzothiazole (B30560) ring system. researchgate.netresearchgate.net For instance, reaction with carboxylic acids, aldehydes, or their derivatives leads to the formation of 2-substituted benzothiazoles.

Specifically, derivatives of 3-amino-2-mercaptobenzoic acid have been identified as important intermediates for preparing compounds with significant agrochemical applications, including microbicidal and plant-immunizing properties. google.com These intermediates provide a more efficient and industrially viable synthetic route to complex benzothiazole-based agrochemicals compared to previous multi-step methods. google.com The resulting compounds are used to protect crops and enhance their natural defense mechanisms.

The general synthesis involves the cyclization of the aminomercaptobenzoic acid derivative to form the benzothiazole core, which can then be further modified to produce the final active ingredient. This strategic use of aminomercaptobenzoic acid as a building block is crucial for the large-scale production of these specialized chemicals. researchgate.net

| Precursor Compound | Reagent/Reaction Type | Resulting Heterocycle | Industrial/Agrochemical Relevance |

| 2-Aminothiophenol derivatives (e.g., this compound) | Condensation with Carboxylic Acids | 2-Substituted Benzothiazoles | Precursors for fungicides, herbicides, and plant activators. google.com |

| 2-Aminothiophenol derivatives | Condensation with Aldehydes | 2-Substituted Benzothiazoles | Building blocks for dyes, vulcanization accelerators, and specialty polymers. |

| 3-Amino-2-mercaptobenzoic acid derivatives | Multi-step synthesis | Benzothiazole-based compounds | Active ingredients with microbicidal and plant-immunizing action. google.com |

Future Research Directions and Emerging Paradigms for Aminomercaptobenzoic Acid Research

Development of Novel and Sustainable Synthetic Routes

Current synthetic methodologies for aminomercaptobenzoic acid derivatives often rely on multi-step processes that may not be environmentally benign or economically scalable. A significant future direction lies in the development of novel and sustainable synthetic routes to 2-amino-3-mercaptobenzoic acid and its derivatives. This involves exploring greener solvents, catalyst systems, and reaction conditions. For instance, processes that minimize waste, utilize renewable starting materials, and operate at lower temperatures and pressures are highly desirable. One patented approach for related 3-amino-2-mercaptobenzoic acid derivatives highlights a synthesis distinguished by the easy accessibility of precursors and the use of customary reactants to achieve good yields, suggesting a pathway for developing more industrially advantageous methods. The exploration of one-pot syntheses and flow chemistry could also offer significant advantages in terms of efficiency and safety.

Exploration of New Reactivity Pathways and Mechanistic Insights

A thorough understanding of the reactivity of this compound is crucial for its application in synthesizing complex molecules. The interplay between the three functional groups—amine, thiol, and carboxylic acid—offers a rich landscape for chemical transformations. Future research should focus on exploring new reactivity pathways and gaining detailed mechanistic insights. For example, studies on the selective functionalization of one group in the presence of the others would be highly valuable. Computational studies, such as Density Functional Theory (DFT), can be employed to predict reaction outcomes and elucidate transition states, thereby guiding experimental design. Understanding the compound's behavior in different reaction environments will enable the synthesis of novel heterocyclic compounds and other valuable chemical entities.

Design of Advanced Coordination Assemblies and Metal-Organic Frameworks